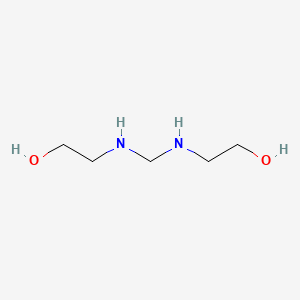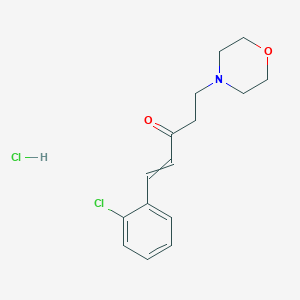
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a morpholine ring, and a pentenone moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone to form a cyclohexene intermediate. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available and safe materials, along with high reaction yields, is crucial for efficient production. The process may also include purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chlorophenyl)-1-iodooctane
- 1-Chloro-4-ethylcyclohexane
- 2-Bromobutane
Comparison: Compared to these similar compounds, 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pentenone moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Eigenschaften
CAS-Nummer |
35566-43-9 |
|---|---|
Molekularformel |
C15H19Cl2NO2 |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-15-4-2-1-3-13(15)5-6-14(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
InChI-Schlüssel |
WCQXFYMZHMCDET-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(=O)C=CC2=CC=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)

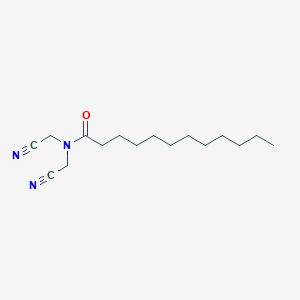
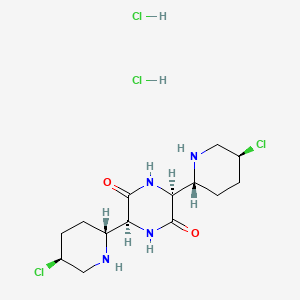
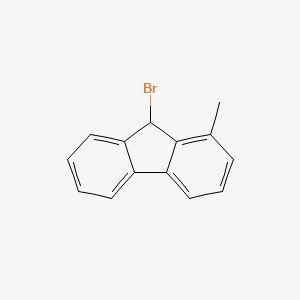
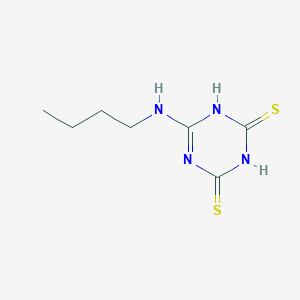

propanedioate](/img/structure/B14673634.png)
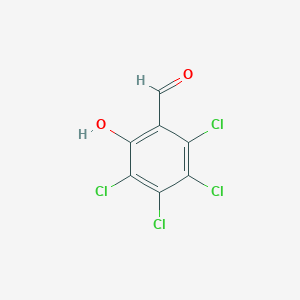
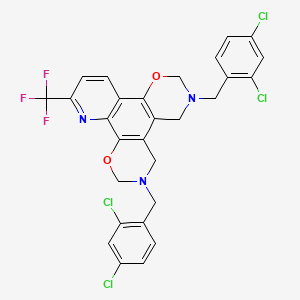

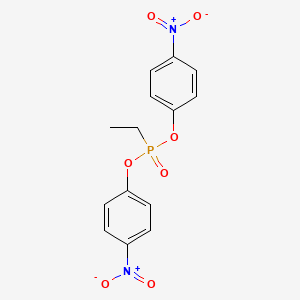
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
